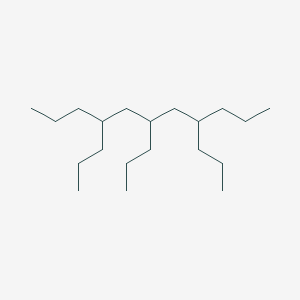
4,6,8-Tripropylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,8-Tripropylundecane is a branched alkane with the molecular formula C20H42. It is a hydrocarbon compound characterized by its three propyl groups attached to the 4th, 6th, and 8th carbon atoms of an undecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Tripropylundecane typically involves the alkylation of undecane with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base. The general reaction scheme is as follows:
Undecane+3Propyl HalideBasethis compound+3Halide Ion
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to optimize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,8-Tripropylundecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, converting any functional groups to their corresponding alkanes.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
4,6,8-Tripropylundecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use as a hydrophobic drug carrier in pharmaceutical formulations.
Industry: Utilized as a lubricant additive and in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,6,8-Tripropylundecane involves its interaction with hydrophobic environments due to its non-polar nature. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid membranes and hydrophobic pockets within proteins, where it can modulate the activity of membrane-bound enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6,8-Trimethylundecane
- 4,6,8-Tributylundecane
- 4,6,8-Trioctylundecane
Comparison
4,6,8-Tripropylundecane is unique due to its specific branching pattern and the size of its alkyl groups. Compared to 4,6,8-Trimethylundecane, it has larger propyl groups, which can lead to different physical properties such as boiling point and solubility. Compared to 4,6,8-Tributylundecane and 4,6,8-Trioctylundecane, it has smaller alkyl groups, which can affect its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
98007-33-1 |
|---|---|
Molekularformel |
C20H42 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
4,6,8-tripropylundecane |
InChI |
InChI=1S/C20H42/c1-6-11-18(12-7-2)16-20(15-10-5)17-19(13-8-3)14-9-4/h18-20H,6-17H2,1-5H3 |
InChI-Schlüssel |
YGRZKQVTLNICST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)CC(CCC)CC(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
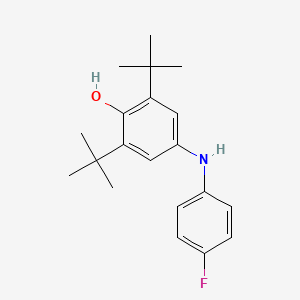
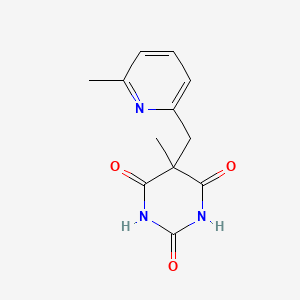
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
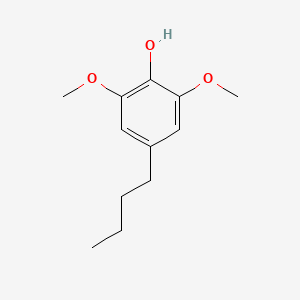
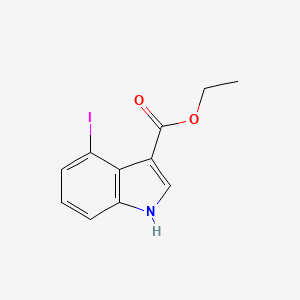
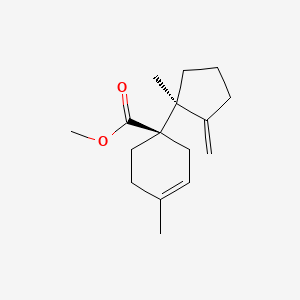
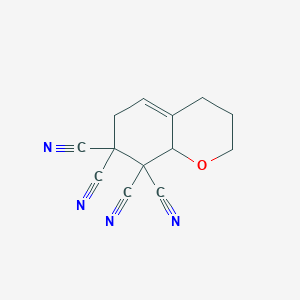
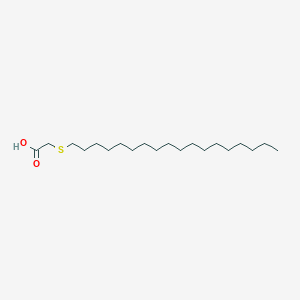
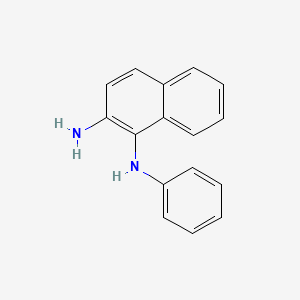
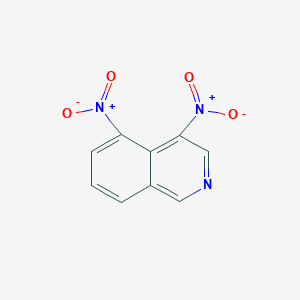
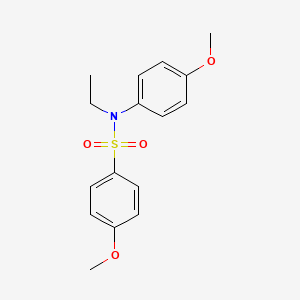
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
